Setmelanotide

MC4R pharmacology receptor binding cAMP signaling

Setmelanotide is the only FDA/EMA-approved MC4R agonist for rare genetic obesity, serving as an irreplaceable reference standard for obesity and melanocortin receptor research. Its unique selectivity profile—MC4R EC50 0.27 nM with 5,900-fold selectivity over MC5R (EC50 1,600 nM)—and validated cardiovascular safety differentiate it from failed predecessors (melanotan-II, LY2112688) that were abandoned due to hypertensive adverse events. Procure for translational obesity pharmacology, MC4R pathway benchmarking against Phase 3 clinical benchmarks (80% ≥10% weight loss responder rate in POMC/PCSK1 deficiency), and peptide subcutaneous formulation development leveraging its well-characterized pharmacokinetics (t½ ≈ 11 h). Not interchangeable with other melanocortin agonists in research or clinical reference applications.

Molecular Formula C49H68N18O9S2
Molecular Weight 1117.3 g/mol
CAS No. 920014-72-8
Cat. No. B515575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSetmelanotide
CAS920014-72-8
SynonymsRM-493;  RM493;  RM 493;  BIM-22493;  BIM22493;  BIM 22493;  IRC-022493;  IRC 022493;  IRC022493;  Setmelanotide
Molecular FormulaC49H68N18O9S2
Molecular Weight1117.3 g/mol
Structural Identifiers
SMILESCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(CCCN=C(N)N)NC(=O)C)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CC5=CN=CN5
InChIInChI=1S/C49H68N18O9S2/c1-26-41(70)63-37(20-30-22-55-25-59-30)46(75)64-35(18-28-10-4-3-5-11-28)44(73)62-34(15-9-17-57-49(53)54)43(72)65-36(19-29-21-58-32-13-7-6-12-31(29)32)45(74)66-38(40(50)69)23-77-78-24-39(47(76)60-26)67-42(71)33(61-27(2)68)14-8-16-56-48(51)52/h3-7,10-13,21-22,25-26,33-39,58H,8-9,14-20,23-24H2,1-2H3,(H2,50,69)(H,55,59)(H,60,76)(H,61,68)(H,62,73)(H,63,70)(H,64,75)(H,65,72)(H,66,74)(H,67,71)(H4,51,52,56)(H4,53,54,57)/t26-,33+,34+,35-,36+,37+,38+,39+/m1/s1
InChIKeyHDHDTKMUACZDAA-PHNIDTBTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Setmelanotide (CAS 920014-72-8): MC4R Agonist for Rare Genetic Obesity Procurement Guide


Setmelanotide (CAS 920014-72-8; RM-493; BIM-22493) is a cyclic peptide full agonist of the melanocortin-4 receptor (MC4R) [1]. It is FDA-approved (as Imcivree) for chronic weight management in adults and pediatric patients with obesity due to specific rare genetic disorders, including biallelic POMC, PCSK1, or LEPR deficiency, and Bardet-Biedl syndrome (BBS) [2]. The compound acts centrally to reduce hunger and increase energy expenditure by re-establishing MC4R pathway activity impaired by upstream genetic defects [3]. This guide provides quantitative differentiation evidence for scientific selection relative to alternative MC4R agonists.

Why MC4R Agonists Are Not Interchangeable: Setmelanotide's Differentiated Profile


Melanocortin receptor agonists exhibit distinct receptor selectivity profiles, signaling properties, and clinical safety outcomes that preclude generic substitution. Earlier MC4R agonists (e.g., LY2112688, melanotan-II, bremelanotide) demonstrated weight loss efficacy but failed clinical development due to cardiovascular adverse events, including increased blood pressure and heart rate [1]. Setmelanotide's molecular design achieves a unique combination of high MC4R potency, distinct receptor selectivity, and a cardiovascular safety profile that has enabled regulatory approval, whereas predecessors failed [2]. The quantitative evidence below substantiates that setmelanotide is not functionally equivalent to other melanocortin agonists and cannot be interchanged in research or clinical applications.

Setmelanotide (920014-72-8) Quantitative Differentiation Evidence vs. MC4R Agonist Comparators


MC4R Binding Affinity and Functional Potency: Setmelanotide vs. Endogenous Ligand α-MSH

Setmelanotide exhibits high-affinity, full agonist activity at human MC4R, with a functional EC50 of 0.27 nM and binding Ki of 2.1 nM in CHO-K1 cells expressing the human receptor [1]. In contrast, the endogenous ligand α-MSH demonstrates an EC50 of approximately 48 nM at human MC4R under comparable assay conditions, representing a ~180-fold lower potency [2]. This substantial potency differential is critical for achieving therapeutic MC4R activation at clinically achievable doses while minimizing off-target melanocortin receptor engagement.

MC4R pharmacology receptor binding cAMP signaling

Melanocortin Receptor Selectivity Profile: Setmelanotide vs. Afamelanotide and Bremelanotide

Setmelanotide demonstrates a distinct melanocortin receptor selectivity profile compared to other approved MC4R agonists. In CHO-K1 cells expressing human receptors, setmelanotide exhibits EC50 values of 0.27 nM (MC4R), 5.8 nM (MC1R), 5.3 nM (MC3R), and 1,600 nM (MC5R), corresponding to >20-fold selectivity for MC4R over MC1R and MC3R [1]. In contrast, afamelanotide (MC1R agonist) and bremelanotide (nonselective MCR agonist) show reversed or absent selectivity, with primary activity at MC1R rather than MC4R [2]. This selectivity profile directly influences adverse event profiles, with setmelanotide-associated skin hyperpigmentation attributable to residual MC1R activity (5.8 nM EC50) [3].

receptor selectivity off-target activity MC1R MC3R MC5R

Cardiovascular Safety: Setmelanotide vs. LY2112688 in Nonhuman Primate Model

In a direct head-to-head comparison using diet-induced obese nonhuman primates, setmelanotide (BIM-22493/RM-493) treatment produced no increases in blood pressure or heart rate, whereas LY2112688, a prior MC4R agonist, caused significant elevations in both parameters [1]. Setmelanotide achieved a 35% transient reduction in food intake and 13.5% weight loss over 8 weeks of treatment, demonstrating that weight loss efficacy can be achieved without the cardiovascular adverse effects that led to the clinical failure of LY2112688 [1]. This differential cardiovascular profile has been corroborated in human clinical trials, where setmelanotide showed no clinically meaningful effects on blood pressure or heart rate [2].

cardiovascular safety blood pressure heart rate MC4R agonist

Clinical Weight Loss Efficacy: Setmelanotide vs. Failed MC4R Agonists in Obesity Trials

Setmelanotide is the only MC4R agonist to demonstrate robust, sustained weight loss in phase 3 clinical trials for genetic obesity. In pivotal trials, 80% (8/10) of patients with POMC/PCSK1 deficiency and 45.5% (5/11) of patients with LEPR deficiency achieved ≥10% weight loss after approximately 1 year of treatment [1]. Mean percent change in BMI at 52 weeks was -33.8% in POMC deficiency, -13.1% in LEPR deficiency, and -9.7% in BBS patients [2]. In contrast, prior MC4R agonists melanotan-II and bremelanotide failed clinical development for obesity due to inadequate efficacy or unacceptable adverse effects, and LY2112688 was discontinued due to cardiovascular toxicity [3]. No comparator MC4R agonist has achieved FDA approval for obesity.

clinical efficacy weight loss genetic obesity phase 3 trial

Real-World Weight Reduction: Setmelanotide Prospective Cohort Study

In a prospective real-world cohort study of 17 adults with monogenic or syndromic obesity (BBS, n=11; LEPR deficiency, n=4; POMC deficiency, n=2), setmelanotide treatment resulted in a clinically significant weight reduction of 20% from highest pre-treatment weight within the first year [1]. Additionally, eating behavior improved with significant reductions in hunger (-62%), food craving (-41%), and external eating scores [1]. Patients previously treated in clinical trials maintained their weight loss over an average follow-up of 14.4 months, confirming long-term durability [1]. No comparator MC4R agonist has generated real-world evidence of this magnitude or durability.

real-world evidence weight loss monogenic obesity syndromic obesity

Pharmacokinetic Profile: Setmelanotide Subcutaneous Bioavailability and Half-Life

Setmelanotide exhibits an elimination half-life (t½) of approximately 11 hours following subcutaneous administration, supporting once-daily dosing [1]. The total apparent steady-state clearance is 7.15 L/h, and the mean apparent volume of distribution is 75.2 L [1]. Steady-state plasma concentrations are achieved within 2 days of daily dosing, with approximately 30% accumulation over 12 weeks [2]. Comparative pharmacokinetic data for other MC4R agonists (LY2112688, melanotan-II, bremelanotide) are limited, as these compounds failed early clinical development, precluding robust PK characterization in human obesity populations.

pharmacokinetics half-life subcutaneous bioavailability

Setmelanotide (920014-72-8): Validated Research and Procurement Application Scenarios


MC4R Pharmacology and Selectivity Profiling Studies

Setmelanotide serves as a reference standard for MC4R agonist pharmacology studies due to its well-characterized receptor binding profile. Researchers investigating melanocortin receptor signaling can utilize setmelanotide as a tool compound with defined EC50 values across MC1R (5.8 nM), MC3R (5.3 nM), MC4R (0.27 nM), and MC5R (1,600 nM) in CHO-K1 cells [1]. This selectivity profile enables discrimination of MC4R-mediated effects from off-target melanocortin receptor activity in functional assays.

Genetic Obesity Translational Research Models

Setmelanotide is validated for translational obesity research in genetic models where MC4R pathway function is impaired. Preclinical studies demonstrate that setmelanotide reduces food intake and body weight in diet-induced obese mice and genetic obesity models (Lep^ob/ob^) at 300 nmol/kg/day, while increasing energy expenditure [1]. In nonhuman primates, 8-week treatment produced 13.5% weight loss with a favorable cardiovascular profile [2]. These models support investigation of MC4R-targeted obesity therapeutics.

Clinical Trial Reference Compound for Rare Obesity Indications

Setmelanotide is the only FDA-approved MC4R agonist for rare genetic obesity, establishing it as an essential reference compound for clinical development programs targeting MC4R pathway disorders. Phase 3 trials demonstrated 80% ≥10% weight loss responder rate in POMC/PCSK1 deficiency and 45.5% in LEPR deficiency at 52 weeks [1]. Real-world evidence confirms 20% mean weight reduction from pre-treatment maximum within the first year [2]. Procurement of setmelanotide as a reference standard supports benchmarking of novel MC4R-targeted therapeutics.

Pharmacokinetic and Formulation Development Studies

Setmelanotide's defined pharmacokinetic parameters (t½ ≈ 11 hours, CL/F = 7.15 L/h, Tmax = 8.0 hours) support its use as a model peptide for subcutaneous formulation development [1]. Research into extended-release formulations (e.g., PLGA microspheres) has used setmelanotide to evaluate technologies aimed at reducing injection frequency, with the commercial immediate-release product requiring once-daily administration [2]. This makes setmelanotide a relevant tool compound for peptide delivery system optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Setmelanotide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.